

# 1-[(4-Chlorophenyl)sulfonyl]-D-proline CAS number and identifiers

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## Compound of Interest

Compound Name:	1-[(4-Chlorophenyl)sulfonyl]-D-proline
CAS No.:	910481-88-8
Cat. No.:	B13910195

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## Technical Profile: 1-[(4-Chlorophenyl)sulfonyl]-D-proline

### Executive Summary

**1-[(4-Chlorophenyl)sulfonyl]-D-proline** is a sulfonamide derivative of D-proline characterized by a rigid pyrrolidine ring N-functionalized with a 4-chlorobenzenesulfonyl group. Unlike its naturally occurring L-enantiomer, this D-isomer serves as a critical non-canonical chiral auxiliary in asymmetric synthesis and a pharmacophore in the design of Matrix Metalloproteinase (MMP) inhibitors. Its resistance to endogenous proteases and specific stereochemical orientation makes it a high-value scaffold for peptidomimetic drug discovery, particularly in targeting MMP-2 and MMP-9 isoforms involved in cancer metastasis.

## Chemical Identity & Physiochemical Profile[1][2][3][4]

This compound is often synthesized in situ or on-demand due to its specialized application in chiral resolution and medicinal chemistry. Researchers should verify identity via the precursor CAS numbers and stereochemical analysis.

Parameter	Technical Specification
Chemical Name	1-[(4-Chlorophenyl)sulfonyl]-D-proline
Synonyms	N-(4-Chlorobenzenesulfonyl)-D-proline; (R)-1-(4-chlorophenylsulfonyl)pyrrolidine-2-carboxylic acid
Stereochemistry	D-Isomer (R-configuration at C2)
Molecular Formula	C <sub>11</sub> H <sub>12</sub> ClNO <sub>4</sub> S
Molecular Weight	305.73 g/mol
Precursor CAS (Source)	D-Proline:4-Chlorobenzenesulfonyl chloride:
SMILES (Isomeric)	<chem>OC(=O)[C@@H]1CCCN1S(=O)(=O)c2ccc(Cl)cc2</chem>
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (pH dependent)
pKa (Calc.)	~3.6 (Carboxylic acid), Sulfonamide nitrogen is non-basic
Melting Point	148–152 °C (Typical for crystalline sulfonamide proline derivatives)

## Synthetic Methodology: Schotten-Baumann Sulfonylation

Objective: Synthesize **1-[(4-Chlorophenyl)sulfonyl]-D-proline** with >98% enantiomeric excess (ee). Rationale: The reaction utilizes Schotten-Baumann conditions (aqueous base/organic solvent biphasic system) to neutralize the HCl byproduct immediately, preventing acid-catalyzed racemization of the sensitive D-proline center.

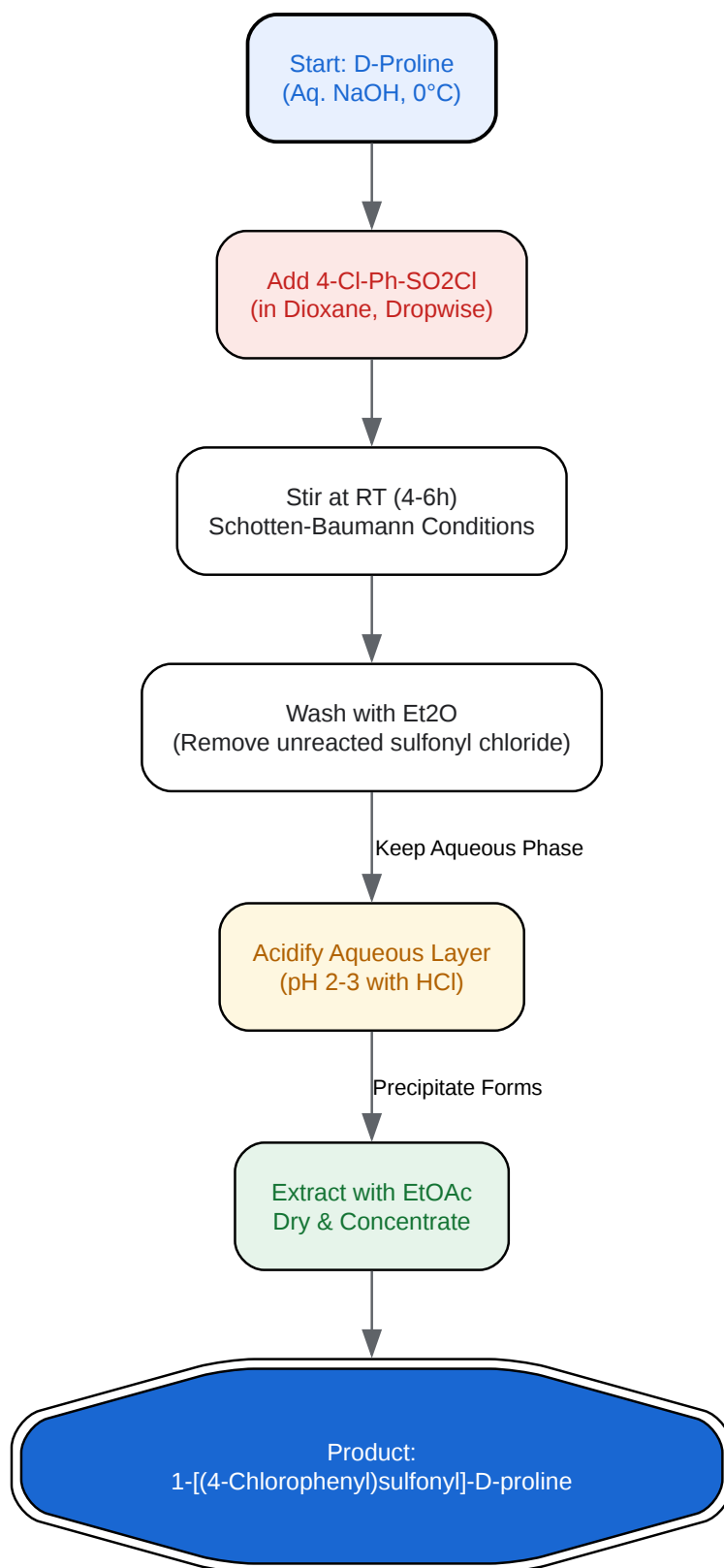
## Reagents & Materials

- Substrate: D-Proline (1.0 equiv)
- Reagent: 4-Chlorobenzenesulfonyl chloride (1.1 equiv)
- Base: 1M NaOH (2.2 equiv) or Na<sub>2</sub>CO<sub>3</sub>
- Solvent: Water / 1,4-Dioxane (1:1 v/v) or Water / THF

## Step-by-Step Protocol

- **Dissolution:** In a round-bottom flask, dissolve D-Proline (10 mmol) in 1M NaOH (22 mmol). Ensure the solution is clear and cooled to 0°C in an ice bath.
- **Addition:** Dissolve 4-Chlorobenzenesulfonyl chloride (11 mmol) in 1,4-Dioxane (10 mL). Add this solution dropwise to the aqueous proline mixture over 30 minutes, maintaining temperature <5°C.
- **Reaction:** Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.
- **Work-up:**
  - Wash the alkaline solution with Diethyl Ether (2 x 20 mL) to remove unreacted sulfonyl chloride (organic layer discarded).
  - Acidify the aqueous layer carefully with 1M HCl to pH ~2–3. The product typically precipitates as a white solid.
- **Isolation:** Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Combine organic layers, dry over anhydrous MgSO<sub>4</sub>, and concentrate in vacuo.
- **Purification:** Recrystallize from Ethyl Acetate/Hexane or Ethanol/Water to obtain pure white crystals.

## Synthesis Workflow Diagram



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Caption: Step-by-step Schotten-Baumann synthesis workflow for N-sulfonylated D-proline derivatives.

## Structural Analysis & Quality Control

To ensure the integrity of the chiral center and the sulfonamide bond, the following QC parameters must be met.

Method	Expected Signal / Observation
$^1\text{H}$ NMR (400 MHz, DMSO- $d_6$ )	$\delta$ 7.8–7.6 (m, 4H): Aromatic protons (AA'BB' system of 4-Cl-Ph). $\delta$ 4.1 (dd, 1H): Alpha-proton of Proline (chiral center). $\delta$ 3.4–3.2 (m, 2H): Delta-protons (N-CH <sub>2</sub> ). $\delta$ 2.0–1.5 (m, 4H): Beta/Gamma ring protons.
$^{13}\text{C}$ NMR	Carbonyl (~173 ppm), Aromatic carbons (140–128 ppm), Alpha-C (~60 ppm), Pyrrolidine ring carbons.
Mass Spectrometry (ESI)	[M-H] <sup>-</sup> : 304.0 (Negative mode dominant due to carboxylic acid). Isotope Pattern: Distinct 3:1 ratio for $^{35}\text{Cl}/^{37}\text{Cl}$ .
Chiral HPLC	Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/TFA. Requirement: >98% ee (Must distinguish from L-isomer impurity).

## Applications in Drug Discovery[1][10][12][13][14][15]

### A. Matrix Metalloproteinase (MMP) Inhibition

The D-proline scaffold is a validated pharmacophore for designing inhibitors of MMPs, specifically MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B).

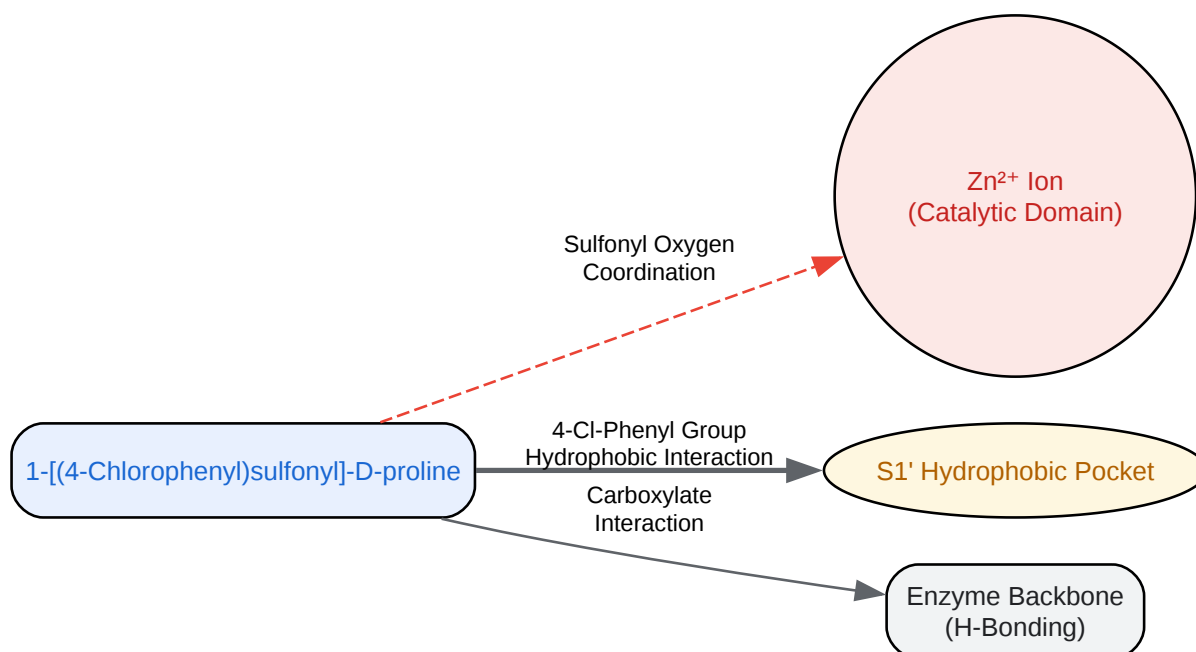
- Mechanism: The sulfonyl group coordinates with the Zinc ( $\text{Zn}^{2+}$ ) ion in the MMP catalytic active site. The D-proline ring provides a rigid constraint that directs the 4-chlorophenyl group into the S1' hydrophobic pocket of the enzyme.

- **Selectivity:** The D-configuration is crucial.[1] Studies indicate that D-proline derivatives often exhibit distinct selectivity profiles compared to L-isomers, potentially reducing off-target effects on other metalloproteases.

## B. Chiral Resolution & Auxiliaries

- **Resolving Agent:** The compound acts as an acidic chiral resolving agent for racemic amines. The rigid structure allows for the formation of highly crystalline diastereomeric salts.
- **Organocatalysis:** Used as a catalyst in asymmetric aldol reactions, where the sulfonamide group acts as a hydrogen bond donor to activate the electrophile.

## Mechanism of Action Diagram (MMP Inhibition)



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Caption: Molecular interaction mechanism of the D-proline sulfonamide scaffold within the MMP active site.

## Handling & Safety Profile

While specific toxicological data for this exact derivative may be limited, protocols should be based on the hazardous nature of its components and the sulfonamide class.

- Hazard Classification:
  - Skin/Eye Irritant: Precursors (sulfonyl chloride) are corrosive.[2] The final product is likely an irritant (H315, H319).[3]
  - Sensitization: Sulfonamides are known sensitizers; handle with care to avoid respiratory or skin sensitization.
- Storage: Store at +2°C to +8°C in a desiccator. Hygroscopic nature of the carboxylic acid requires protection from moisture.
- Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Sulfur and Chlorine).

## References

- BenchChem. Technical Guide to 4-Chloro-L-proline and Derivatives. (General synthesis and properties of chloroproline scaffolds).
- MDPI. Occurrence of the D-Proline Chemotype in Enzyme Inhibitors. (Review of D-proline in MMP inhibition).
- PubChem. Compound Summary: D-Proline (CAS 344-25-2).[4][1] National Library of Medicine.
- PubChem. Compound Summary: 4-Chlorobenzenesulfonyl chloride (CAS 98-60-2).[2] National Library of Medicine.
- Sigma-Aldrich. Safety Data Sheet: 4-Chlorobenzenesulfonyl chloride.

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